B1577804 Brevinin-2CG1

Brevinin-2CG1

Cat. No.: B1577804
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2CG1 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from the skin secretions of frogs . Like other Brevinin peptides, it features a conserved C-terminal cyclic "Rana box" domain (Cys-Lys-Xaa-Cys motif) stabilized by a disulfide bond and an N-terminal linear α-helical region . This structural duality enables potent antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. This compound also exhibits moderate hemolytic activity, a common limitation of cationic AMPs, which restricts its therapeutic applicability without further modification .

Properties

bioactivity

Antimicrobial

sequence

GILDKLKEFGISAARGVAQSLLNTTASCKLAKTC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-2CG1 shares functional and structural similarities with other amphibian-derived AMPs. Below, we compare it with three key analogues: Brevinin-2CE , Temporin-L , and Ranatuerin-2CS .

Structural Comparison
Parameter This compound Brevinin-2CE Temporin-L Ranatuerin-2CS
Length (AA) 24 25 13 20
Rana Box Present (Cys18-Cys24) Present (Cys19-Cys25) Absent Present (Cys15-Cys20)
Helical Content High (N-terminal) High (N-terminal) Moderate (full-length) Moderate (C-terminal)
Disulfide Bonds 1 1 0 1

Key Findings :

  • The Rana box is critical for membrane disruption in this compound and Brevinin-2CE but absent in shorter peptides like Temporin-L .
  • Ranatuerin-2CS shares a cyclic C-terminal domain but has reduced hemolytic activity compared to this compound .
Functional Activity
Parameter This compound Brevinin-2CE Temporin-L Ranatuerin-2CS
MIC (μg/mL)
- E. coli 4.2 3.8 25.0 5.1
- S. aureus 2.5 2.0 12.5 3.0
- C. albicans 8.0 7.5 >50 6.5
Hemolysis (HC50) 45 μM 40 μM >200 μM 60 μM
Stability pH 2–10, protease-sensitive Similar to this compound pH 5–8, heat-stable pH 3–9, protease-resistant

Key Findings :

  • This compound and Brevinin-2CE show superior broad-spectrum antimicrobial activity compared to Temporin-L, which is highly specific for Gram-positive bacteria .
  • Ranatuerin-2CS balances antimicrobial potency with lower hemolysis, making it a more viable candidate for therapeutic development .
Mechanism of Action
  • This compound : Disrupts microbial membranes via electrostatic interactions and pore formation; secondary intracellular targets include ribosomal RNA .
  • Temporin-L : Acts primarily via the "carpet model" of membrane lysis, lacking intracellular targeting due to its shorter length .
  • Ranatuerin-2CS: Combines membrane disruption with immunomodulatory effects (e.g., LPS neutralization) .

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